8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580837
InChI: InChI=1S/C10H8IN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H
SMILES: CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Br
Molecular Formula: C10H9BrIN3O4
Molecular Weight: 442.00 g/mol

8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

CAS No.:

Cat. No.: VC13580837

Molecular Formula: C10H9BrIN3O4

Molecular Weight: 442.00 g/mol

* For research use only. Not for human or veterinary use.

8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide -

Specification

Molecular Formula C10H9BrIN3O4
Molecular Weight 442.00 g/mol
IUPAC Name ethyl 8-iodo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Standard InChI InChI=1S/C10H8IN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H
Standard InChI Key VRFSPAKHMUUKAA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Br
Canonical SMILES CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Br

Introduction

Structural and Physicochemical Properties

The compound’s structure features an imidazo[1,2-a]pyridine scaffold substituted with iodine at position 8, a nitro group at position 6, and an ethyl ester moiety at position 2, with a hydrobromic acid counterion . The iodine atom enhances electrophilic substitution potential, while the nitro group contributes to electron-deficient aromatic systems, influencing reactivity in cross-coupling reactions .

Molecular Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₉BrIN₃O₄
Molecular Weight442.00 g/mol
CAS Number1951441-31-8
StabilityHygroscopic; store at 2–8°C

The hydrobromide salt improves solubility in polar solvents, facilitating its use in aqueous reaction conditions . Spectroscopic data (e.g., NMR, FT-IR) for related imidazo[1,2-a]pyridines suggest characteristic peaks for nitro (∼1,520 cm⁻¹) and ester carbonyl (∼1,720 cm⁻¹) groups .

Synthesis and Optimization

Conventional Synthesis Routes

The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes . For 8-iodo-6-nitro derivatives, post-functionalization strategies are employed:

  • Nitration: Introducing the nitro group at position 6 using mixed acids (HNO₃/H₂SO₄) .

  • Iodination: Electrophilic iodination at position 8 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Esterification: Reaction with ethyl bromide in the presence of a base to form the ethyl ester.

A reported optimized protocol achieves 85–90% yield by employing copper silicate catalysts under microwave irradiation, reducing reaction times to 2–3 hours .

Green Chemistry Approaches

Recent advances emphasize sustainability. Molecular iodine (I₂) catalyzes imidazo[1,2-a]pyridine formation in water under ultrasonication, achieving 96% yield for analogous compounds . This method avoids toxic solvents and aligns with Principles of Green Chemistry .

Applications in Pharmaceutical Research

Drug Discovery and Development

The compound’s nitro and iodine groups make it a versatile intermediate for:

  • Antimicrobial agents: Nitroimidazoles exhibit activity against anaerobic pathogens .

  • Kinase inhibitors: Iodo-substituted heterocycles target ATP-binding sites in cancer therapeutics .

  • Central nervous system (CNS) drugs: Imidazo[1,2-a]pyridines modulate GABA receptors, relevant in anxiety and epilepsy treatment .

SupplierLocationPurityPrice Range (USD/g)
SuZhou ShiYa Biopharmaceuticals, Inc.China>95%$120–$150
ParchemGlobal>98%$200–$250
Hubei Shanlexing BiotechnologyChina>90%$90–$120

Pricing varies based on scale, with bulk orders (≥100 g) attracting discounts .

Future Research Directions

  • Mechanistic Studies: Elucidate its interaction with biological targets (e.g., kinases, receptors) via X-ray crystallography .

  • Process Optimization: Develop continuous-flow synthesis to enhance scalability .

  • Therapeutic Exploration: Evaluate in vivo efficacy in animal models of infection and oncology .

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